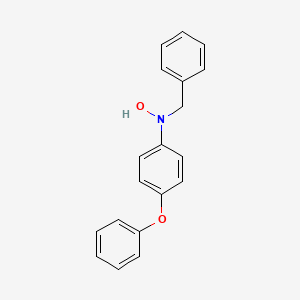![molecular formula C17H28OSi B12553689 tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane CAS No. 160805-54-9](/img/structure/B12553689.png)
tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 5-phenylpent-2-en-1-yloxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silanol with 5-phenylpent-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used include acids or bases that facilitate the formation of the silane ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenylpent-2-en-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane has several applications in scientific research:
Medicine: Investigated for use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane involves the formation of stable silicon-oxygen bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethyl[(1-phenylethenyl)oxy]silane
- tert-Butyldimethyl[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane
Uniqueness
tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane is unique due to the presence of the 5-phenylpent-2-en-1-yloxy group, which imparts specific reactivity and properties
Propriétés
Numéro CAS |
160805-54-9 |
|---|---|
Formule moléculaire |
C17H28OSi |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(5-phenylpent-2-enoxy)silane |
InChI |
InChI=1S/C17H28OSi/c1-17(2,3)19(4,5)18-15-11-7-10-14-16-12-8-6-9-13-16/h6-9,11-13H,10,14-15H2,1-5H3 |
Clé InChI |
HDWXPGZPTYZTEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC=CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



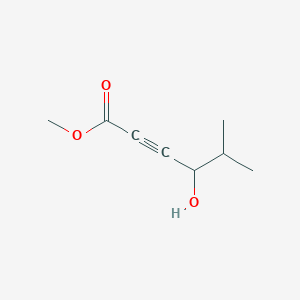

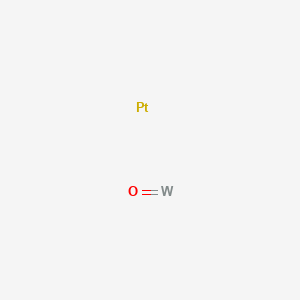
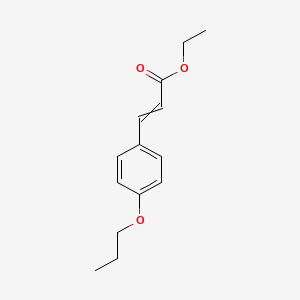
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
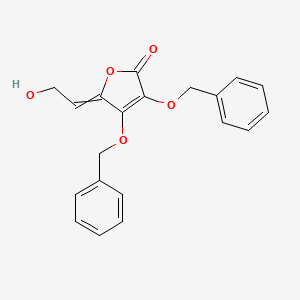
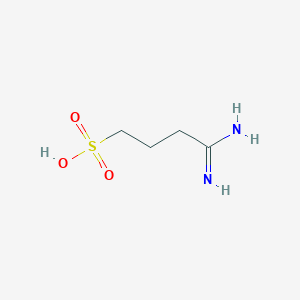
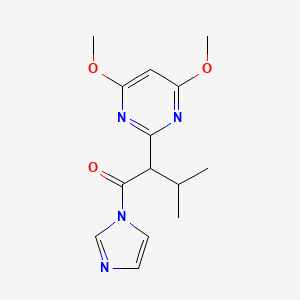
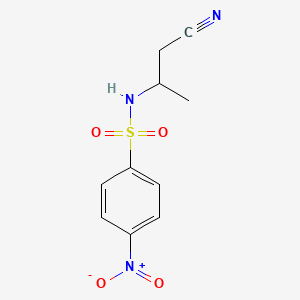
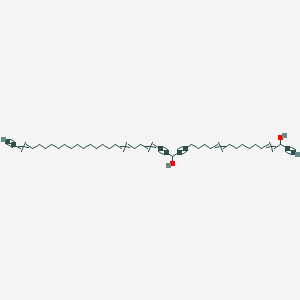
![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)

